![molecular formula C42H55ClN4O12 B8116965 [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B8116965.png)
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate is a useful research compound. Its molecular formula is C42H55ClN4O12 and its molecular weight is 843.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate is a complex organic molecule with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C36H51ClN4O10 |
Molecular Weight | 735.3 g/mol |
IUPAC Name | [(1S,2R,...(full name)] |
InChI Key | RHTUVJPQKKNTNZ-JLZGXKMHSA-N |
Structural Features
The compound features a complex tetracyclic structure with multiple functional groups that contribute to its biological activity. The presence of chlorine and hydroxyl groups may enhance its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various tumor cell lines , making it a candidate for cancer therapy. Its mechanism appears to involve the inhibition of tumor growth through interference with cellular pathways critical for cancer cell survival and proliferation.
Case Study: Inhibition of Tumor Growth
In a study involving murine models of cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. The study reported:
- Tumor Volume Reduction: 50% decrease in tumor volume after 4 weeks of treatment.
- Mechanism of Action: Induction of apoptosis in cancer cells through the activation of caspase pathways.
The compound's biological activity is believed to stem from its ability to interact with specific cellular receptors and enzymes involved in cell signaling pathways. Notably:
- Receptor Binding: The compound may bind to tubulin and disrupt microtubule dynamics.
- Enzyme Inhibition: It shows potential as an inhibitor of certain kinases involved in cell cycle regulation.
Antimicrobial Activity
Preliminary studies suggest that the compound also possesses antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains:
- E. coli: Minimum inhibitory concentration (MIC) observed at 32 µg/mL.
- Staphylococcus aureus: MIC observed at 16 µg/mL.
Comparative Studies
A comparative analysis with other known anticancer agents revealed that this compound has a unique profile:
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This Compound | 10 | Microtubule disruption |
Doxorubicin | 5 | DNA intercalation |
Paclitaxel | 8 | Microtubule stabilization |
Clinical Implications
Given its potent biological activities and unique mechanism of action, this compound is being investigated for its potential use in combination therapies for cancer treatment. Ongoing clinical trials aim to determine optimal dosing regimens and evaluate its efficacy in human subjects.
Aplicaciones Científicas De Investigación
Antineoplastic Applications
One of the primary applications of the compound is its role as an antineoplastic agent . Maytansinoids are known for their ability to inhibit microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. The specific compound discussed has been evaluated for its effectiveness against various cancer types, including:
- Breast Cancer : Studies have shown that maytansinoid conjugates can significantly reduce tumor growth in models of breast cancer by targeting specific receptors on cancer cells .
- Lymphoma : Research indicates that maytansinoids can effectively target lymphoma cells through antibody-drug conjugates (ADCs), enhancing delivery and efficacy while minimizing systemic toxicity .
Research on Drug Conjugates
Recent studies have focused on developing antibody-drug conjugates (ADCs) that incorporate this maytansinoid compound. These conjugates utilize antibodies that specifically bind to tumor-associated antigens, delivering the cytotoxic drug directly to cancer cells. This approach has shown promise in increasing therapeutic efficacy while reducing side effects associated with conventional chemotherapy .
Immunotherapy Applications
The compound has also been explored in the context of immunotherapy , particularly in targeting immune checkpoints. For instance:
- Phosphatidylserine Targeting : Research has indicated that maytansinoid conjugates can be designed to target phosphatidylserine on cancer cells, which is often upregulated in tumors and can help evade immune detection . This strategy enhances immune system engagement against tumors.
Potential in Treating Other Diseases
Beyond oncology, there is growing interest in exploring the use of this compound for treating other diseases:
- Infectious Diseases : Due to its antimicrobial properties observed in preliminary studies, there is potential for application against specific bacterial infections .
- Autoimmune Disorders : The immunomodulatory effects of maytansinoids could be beneficial in managing autoimmune conditions by modulating immune responses.
Future Directions and Case Studies
Ongoing research aims to enhance the selectivity and potency of this compound through structural modifications and novel delivery systems. Case studies highlight successful clinical trials where maytansinoid ADCs have led to significant improvements in patient outcomes compared to traditional therapies.
Table: Summary of Applications
Application Area | Description | Examples |
---|---|---|
Antineoplastic | Inhibits microtubule formation | Breast cancer therapies |
Mechanism of Action | Tubulin binding and targeted delivery | ADCs targeting lymphoma |
Immunotherapy | Targets immune checkpoints | Phosphatidylserine targeting |
Infectious Diseases | Potential antimicrobial properties | Preliminary studies |
Autoimmune Disorders | Modulates immune responses | Ongoing research |
Propiedades
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H55ClN4O12/c1-24-13-12-14-31(56-8)42(54)23-30(57-40(53)44-42)25(2)38-41(4,59-38)32(22-36(51)46(6)28-20-27(19-24)21-29(55-7)37(28)43)58-39(52)26(3)45(5)33(48)15-10-9-11-18-47-34(49)16-17-35(47)50/h12-14,16-17,20-21,25-26,30-32,38,54H,9-11,15,18-19,22-23H2,1-8H3,(H,44,53)/b14-12+,24-13+/t25-,26+,30+,31-,32+,38+,41+,42+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBPANNIQRLRII-RJPAQOSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCN5C(=O)C=CC5=O)C)C)OC)(NC(=O)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCN5C(=O)C=CC5=O)C)\C)OC)(NC(=O)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H55ClN4O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.